molecular formula C11H8FNO4S B2638388 3-(3-Fluorosulfonyloxyphenoxy)pyridine CAS No. 2411286-13-8

3-(3-Fluorosulfonyloxyphenoxy)pyridine

Cat. No. B2638388
CAS RN: 2411286-13-8
M. Wt: 269.25
InChI Key: HFDYEXQQPDQJSL-UHFFFAOYSA-N
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Description

Pyridine and its derivatives are common nitrogen heterocycles found in many pharmaceuticals and agrochemicals . They are also present in alkaloids, ligands for transition metals, catalysts, and organic materials with various properties .


Synthesis Analysis

The synthesis of fluorinated pyridines has been a topic of interest due to their unique physical, chemical, and biological properties . Methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles have been presented .


Molecular Structure Analysis

The molecular structure of pyridine compounds is defined by the presence of a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

There have been significant advances in synthesizing structurally diverse and biologically relevant pyrano [2,3-c]pyrazole derivatives through the integration of green methodologies . A rare four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates has been reported .


Physical And Chemical Properties Analysis

Pyridine has a boiling point 35.2°C higher than benzene (115.3 vs 80.1°C), and unlike benzene, it is miscible with water in all proportions at ambient temperatures .

Mechanism of Action

The mechanism of action of pyridine derivatives in biological systems is complex and can vary depending on the specific compound and its interactions with biological targets . The Hantzsch Dihydropyridine Synthesis is one example of a reaction mechanism involving pyridine derivatives .

Future Directions

The development of efficient cascade reactions is highly important and appealing because of their desirable step-economy and convenience in constructing multiple chemical bonds and complex molecules in one shot . It is expected that many novel applications of fluorinated pyridines will be discovered in the future .

properties

IUPAC Name

3-(3-fluorosulfonyloxyphenoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO4S/c12-18(14,15)17-10-4-1-3-9(7-10)16-11-5-2-6-13-8-11/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDYEXQQPDQJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)OC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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